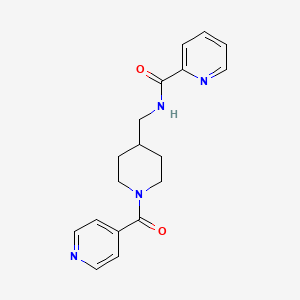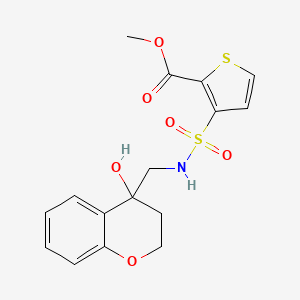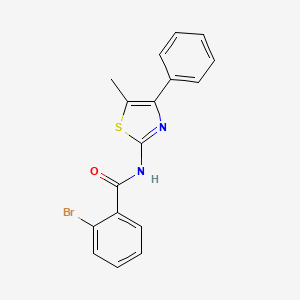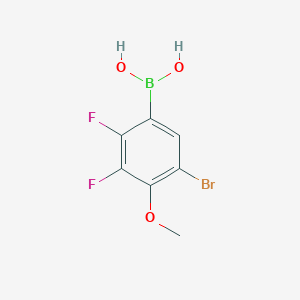
(4-(Pyridin-2-yl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Pyridin-2-yl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the piperazine family and has a molecular formula of C23H24N4O2S.
Applications De Recherche Scientifique
Drug Development and Disease Treatment
Compounds structurally similar to "(4-(Pyridin-2-yl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone" have been explored for their potential in drug development, particularly in the treatment of type 2 diabetes and cancer. For example, derivatives with piperazine and pyridine moieties have been synthesized and evaluated as inhibitors of dipeptidyl peptidase IV, an enzyme target for type 2 diabetes treatment. These compounds have demonstrated potent inhibitory activities and high oral bioavailability, suggesting their potential as therapeutic agents (Ammirati et al., 2009). Additionally, the metabolism, excretion, and pharmacokinetics of these inhibitors have been thoroughly investigated in rats, dogs, and humans, providing valuable data for further drug development (Sharma et al., 2012).
Antimicrobial Activity
Research on pyridine derivatives, including those with structural elements similar to the compound of interest, has demonstrated variable and modest antimicrobial activity against different strains of bacteria and fungi. This suggests the potential for these compounds to be further modified and optimized for use as antimicrobial agents (Patel et al., 2011).
Molecular Interaction Studies
Studies on compounds with piperidine and pyridine components have provided insights into their molecular interactions with biological receptors. For instance, molecular interaction studies of antagonists targeting the CB1 cannabinoid receptor have shed light on the binding affinities and mechanism of action of these compounds, which could be relevant for the design of new therapeutic agents (Shim et al., 2002).
Novel Synthetic Methods
Research has also focused on the synthesis of novel compounds with thiophene and pyridine moieties, demonstrating the versatility of these structures in creating diverse chemical entities. Novel synthetic methods have been developed for the preparation of these compounds, which could have various applications in medicinal chemistry and drug discovery (Gaby et al., 2003).
Propriétés
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-[1-(thiophene-2-carbonyl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c23-17(14-12-22(13-14)18(24)15-4-3-11-25-15)21-9-7-20(8-10-21)16-5-1-2-6-19-16/h1-6,11,14H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPYZVLDIVNLQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3CN(C3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(7-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid](/img/structure/B2829059.png)
![1-[3-(Trifluoromethyl)phenyl]ethane-1-thiol](/img/structure/B2829064.png)
![1-[4-Benzenesulfonyl-2-(3-nitrophenyl)oxazol-5-yl]piperidine](/img/structure/B2829065.png)

![7-(tert-butyl)-4-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2829068.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2829069.png)
![(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis](/img/structure/B2829071.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2829072.png)

![tert-Butyl N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate](/img/structure/B2829076.png)
